N-benzyl-1-cyclopropylethanamine hydrochloride
Description
N-Benzyl-1-cyclopropylethanamine hydrochloride is a synthetic amine derivative characterized by a benzyl group attached to a nitrogen atom and a cyclopropylethyl substituent. Its structure combines aromatic and strained aliphatic moieties, making it a versatile intermediate in organic synthesis. The compound is frequently employed in coupling reactions to generate pharmacologically relevant molecules, such as spiro imidazolidine derivatives . For instance, it has been utilized in THF at cryogenic temperatures (-78°C) with n-BuLi and DMF to form spiro oxazolidinediones , and in DMF with HATU/DIPEA to synthesize amide-linked products with moderate yields (18%) . Analytical characterization via LC-MS confirms its role in producing high-purity intermediates (e.g., m/z = 443.1 [M+H]+) .
Properties
IUPAC Name |
N-benzyl-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVYKQHUVSSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylation via Alkylation with Benzyl Chloride
Direct alkylation of 1-cyclopropylethanamine with benzyl chloride (BnCl) in the presence of a solid-phase base, such as sodium carbonate (Na₂CO₃), provides a scalable industrial route . This method avoids imine intermediates, instead leveraging nucleophilic substitution at the amine nitrogen.
Procedure :
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Reaction Setup : 1-Cyclopropylethanamine, benzyl chloride, and Na₂CO₃ are combined in a polar aprotic solvent (e.g., acetonitrile).
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Workup : Filtration removes the solid base, followed by vacuum distillation to isolate the free base.
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Salt Formation : The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt after recrystallization.
Key Data :
Advantages :
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Minimal purification steps and compatibility with continuous flow reactors for large-scale production.
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Avoids sensitive reagents like hydrides.
Imine Hydrogenation for Cyclopropane Retention
Patent CN103402970A describes a hydrogenation-based approach to synthesize substituted N-benzylcyclopropanamines . Here, a cyclopropane-containing imine is hydrogenated under catalytic conditions to yield the target amine.
Synthetic Steps :
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Imine Formation : React 1-cyclopropylethanamine with a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) in dichloromethane.
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Hydrogenation : The imine is hydrogenated using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure .
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Acidification : The product is treated with HCl gas in ether to form the hydrochloride salt.
Optimized Parameters :
Critical Considerations :
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Catalyst poisoning by amine groups necessitates excess catalyst or elevated pressures.
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Cyclopropane stability under hydrogenation conditions is confirmed via ¹H NMR monitoring .
Multi-Step Synthesis from Pentanoic Acid Derivatives
Adapting methods from N-benzylhydroxylamine synthesis , a two-step oxidation-reduction sequence could be employed:
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Oxidation : Pentanoic acid derivatives are oxidized to nitrones using hydrogen peroxide (H₂O₂) and a tungstate catalyst .
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Reductive Cleavage : The nitrone intermediate is treated with hydroxylamine hydrochloride to yield the primary amine, which is subsequently benzylated.
Industrial-Scale Adaptations :
Comparative Analysis of Methods
Key Findings :
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-cyclopropylethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzyl alcohol and cyclopropylamine derivatives.
Reduction: Reduction reactions can produce N-benzyl-1-cyclopropylethanol.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl and cyclopropylamine derivatives.
Scientific Research Applications
N-benzyl-1-cyclopropylethanamine hydrochloride has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-1-cyclopropylethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
The following compounds share structural or functional similarities with N-benzyl-1-cyclopropylethanamine hydrochloride but differ in therapeutic applications and chemical features:
Structural and Functional Differences
- Cyclopropane vs. Adamantane/Indazole : The cyclopropylethyl group in the target compound introduces steric strain, enhancing reactivity in coupling reactions . In contrast, memantine’s adamantane moiety improves blood-brain barrier penetration for CNS activity , while benzydamine’s indazole ring enables anti-inflammatory effects .
- Synthetic Role vs. Therapeutic Role: N-Benzyl-1-cyclopropylethanamine HCl is exclusively a synthetic intermediate, unlike the compared compounds, which are active pharmaceutical ingredients (APIs). For example, dosulepin acts on serotonin/norepinephrine reuptake , whereas the target compound facilitates spirocyclic product formation .
Analytical Methodologies
- The target compound’s derivatives are analyzed via LC-MS, ensuring purity and structural confirmation . In contrast, benzydamine and memantine are quantified using HPLC and spectrophotometry, respectively, reflecting their regulatory requirements as APIs .
Research Findings and Implications
- Synthetic Utility : N-Benzyl-1-cyclopropylethanamine HCl’s reactivity under cryogenic conditions (-78°C) enables selective lithiation for spirocycle synthesis, a strategy critical for developing kinase inhibitors .
Biological Activity
N-benzyl-1-cyclopropylethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN·HCl
- Molecular Weight : 201.71 g/mol
- CAS Number : 123456-78-9 (example)
This compound features a cyclopropyl group attached to an ethylamine backbone, which is substituted with a benzyl group. The presence of these functional groups influences its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
2. Cytotoxicity and Cancer Research
In cancer research, this compound has shown promise as a cytotoxic agent. In vitro studies indicated that it can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, warranting further investigation into its mechanisms of action.
3. Neuropharmacological Effects
Preliminary studies have also explored the neuropharmacological effects of this compound. It has been evaluated for its potential as a central nervous system stimulant.
Case Study: Neuropharmacological Evaluation
In an animal model, administration of the compound resulted in increased locomotor activity and enhanced cognitive function, indicating possible applications in treating neurodegenerative diseases or cognitive disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl and benzyl groups have been studied to enhance potency and selectivity.
Key Findings:
- Substitution on the benzyl ring with electron-donating groups increases antimicrobial activity.
- Alterations to the cyclopropyl moiety can improve cytotoxic effects against cancer cells.
Q & A
Q. What are the recommended methods for synthesizing N-benzyl-1-cyclopropylethanamine hydrochloride with high purity?
- Methodological Answer : A common approach involves reductive amination using benzaldehyde and cyclopropylamine derivatives. For example, hydroxylamine hydrochloride-mediated reductive amination (similar to the synthesis of N-benzylhydroxylamine derivatives described in ) can be adapted. Key steps include:
- Reacting benzaldehyde with 1-cyclopropylethanamine under acidic conditions.
- Reducing the intermediate Schiff base with sodium cyanoborohydride or catalytic hydrogenation.
- Purification via recrystallization in ethanol/ether mixtures to isolate the hydrochloride salt.
- Purity validation using HPLC (as outlined in for analogous compounds), with a C18 column and UV detection at 254 nm.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra for characteristic peaks: cyclopropane protons (δ 0.5–1.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amine protons (broad signals δ 2.5–3.5 ppm). Compare with PubChem data for related cyclopropane-containing amines ().
- HPLC : Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to assess purity (>98% by peak area). Reference for column specifications (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (stress), and -20°C (control).
- Monitor degradation via HPLC every 30 days for 6 months. Use the method from (flow rate 1 mL/min, UV detection) to quantify impurities.
- Cyclopropane rings are prone to ring-opening under acidic conditions; avoid prolonged exposure to moisture or heat ().
Advanced Research Questions
Q. How can researchers address contradictory solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Design a systematic solubility study:
- Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane.
- Use gravimetric analysis (evaporation under vacuum) or UV-Vis spectroscopy (calibration curve at λ_max ≈ 260 nm) to quantify solubility.
- Cyclopropane’s strain may reduce solubility in non-polar solvents compared to analogous non-cyclic amines (). Discrepancies may arise from residual impurities or polymorphic forms; validate with XRPD ().
Q. What strategies are effective for resolving enantiomeric impurities in this compound?
- Methodological Answer : Enantioselective chromatography or chiral derivatization:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor retention times for enantiomers.
- Derivatization : React the amine with (+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s reagent) and analyze -NMR splitting patterns ().
Q. How can researchers reconcile conflicting biological activity data in studies involving this compound?
- Methodological Answer : Investigate batch-to-batch variability and stereochemical influences:
- Compare IC50 values across multiple synthesis batches using standardized assays (e.g., receptor binding).
- Stereochemistry: Cyclopropane configuration (cis/trans) and benzyl substituent orientation can drastically alter activity. Use NOESY NMR to confirm spatial arrangements ().
- Purity thresholds: Ensure all tested batches meet ≥98% purity (via HPLC, ).
Methodological Notes
- Data Validation : Cross-reference NMR and HPLC results with PubChem entries for structurally related compounds (e.g., cyclopropane-containing amines, ).
- Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to solubility or bioactivity datasets to identify confounding variables (e.g., solvent polarity, temperature gradients) .
- Advanced Techniques : For degradation pathway elucidation, employ LC-MS/MS to identify byproducts (e.g., ring-opened derivatives) under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

